molecular formula C17H11ClN2OS B2871780 7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866847-26-9

7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2871780
CAS No.: 866847-26-9
M. Wt: 326.8
InChI Key: HDCWDFBHKRBPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a fused chromene and pyrimidine scaffold. Key structural attributes include:

  • A chlorine atom at position 7, which enhances electronic stability and influences reactivity.
  • A thione group at position 4, offering hydrogen-bonding capabilities and redox activity.

This compound belongs to the chromeno[2,3-d]pyrimidine family, a class studied for diverse pharmacological applications, including anticancer and antimicrobial activities .

Properties

IUPAC Name

7-chloro-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS/c18-12-6-7-14-11(8-12)9-13-16(21-14)19-15(20-17(13)22)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCWDFBHKRBPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OC3=C1C(=S)N=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the condensation of 4-chloro-2-hydroxybenzaldehyde with 2-aminobenzothiazole in the presence of a base, followed by cyclization and thiolation reactions . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound belonging to the chromeno-pyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. The presence of chlorine and phenyl groups contributes to its unique chemical properties and biological activities.

Similar Compounds

Other chromeno-pyrimidine derivatives include:

  • 7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one.
  • 7-chloro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one.
  • 7-bromo-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one.
  • 7-chloro-1-(4-methoxyphenyl)-2-phenyl-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione .

Potential Applications

Chromeno-pyrimidine derivatives are studied for their potential therapeutic applications. 7-Fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, a similar compound, has potential biological activities and has garnered attention in medicinal chemistry. It integrates structural features from both chromene and pyrimidine, which are known for their diverse pharmacological properties. The biological activity of 7-Fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
  • Cell Cycle Regulation It induces apoptosis in cancer cells through the accumulation of cyclin B1 and modulation of mitotic spindle checkpoint proteins.
  • Antioxidant Activity The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can disrupt bacterial cell wall synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chlorine at position 7 (common in the target and analogs) enhances stability and electrophilicity, favoring interactions with biological targets .
  • Position 2 Modifications : Phenyl (target) vs. ethoxyphenyl or chlorophenyl groups influence steric hindrance and solubility.
  • Thione vs. Oxo at Position 4 : Thione groups (target, 7a, ) may improve metal-binding capacity, whereas oxo derivatives (e.g., ) favor hydrogen bonding.

Key Insights :

  • Chlorination with PCl₅/POCl₃ (used for 7a–c ) is a standard method for introducing chlorine.
  • The one-pot method offers higher yields (94%) and avoids catalysts, aligning with green chemistry principles.

Implications for Target Compound :

  • The thione group may enhance antibacterial efficacy via thiol-mediated targeting .

Physicochemical Properties

Substituent-driven variations in key parameters:

Compound Molecular Weight (g/mol) Calculated LogP* Aqueous Solubility (mg/mL)
Target Compound 326.80 3.8 <0.1 (predicted)
E139-0808 390.86 4.2 <0.05
2-(3-Cl-Ph)-9-MeO 356.83 3.5 0.2

*LogP calculated using ChemDraw.
Trends :

  • Bulky hydrophobic groups (e.g., 4-EtO-3-MeO-Ph in ) increase LogP, reducing solubility.
  • Methoxy groups improve solubility compared to halogens.

Biological Activity

7-Chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound belonging to the chromeno-pyrimidine derivative class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The presence of chlorine and phenyl groups in its structure enhances its unique chemical properties and biological activities.

Chemical Structure

The molecular formula of 7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is C24H19ClN2O2SC_{24}H_{19}ClN_2O_2S, with a molecular weight of 434.9 g/mol. The structure features a chromene ring fused with a pyrimidine moiety, which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that chromeno-pyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural motifs have been tested for their Minimum Inhibitory Concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli, revealing promising results .

CompoundMIC (µg/mL)Target Bacteria
7-Chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thioneTBDTBD
Related Derivative A32E. coli
Related Derivative B16S. aureus

Antitumor Activity

The potential antitumor effects of 7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione have also been explored. Compounds within this class have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cell lines such as HepG2 (hepatocellular carcinoma). In vitro assays demonstrated that certain derivatives can significantly reduce cell viability at low concentrations (IC50 values in the micromolar range) while exhibiting minimal toxicity to normal cells .

The mechanism by which 7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exerts its biological effects involves interaction with specific molecular targets such as enzymes or cellular receptors. It is hypothesized that the compound may inhibit key enzymes involved in metabolic pathways or disrupt signaling cascades essential for tumor growth and microbial resistance .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various chromeno-pyrimidine derivatives against multiple bacterial strains. The results indicated that specific substitutions on the chromene ring significantly influenced antimicrobial potency.
    • Findings : Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.
  • Antitumor Assessment : Another investigation focused on the cytotoxic effects of 7-chloro derivatives on human cancer cell lines.
    • Results : The study found that these compounds could induce apoptosis through the activation of caspase pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.